molecular formula C13H11N3O2 B6235500 2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 72459-53-1

2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6235500
CAS No.: 72459-53-1
M. Wt: 241.24 g/mol
InChI Key: BVRXXBNZYYMNMI-UHFFFAOYSA-N
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Description

2-[2-(1H-Imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (hereafter referred to by its systematic name) is a heterocyclic compound featuring an isoindole-1,3-dione core linked to an imidazole moiety via an ethyl bridge. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing aminoethylimidazole derivatives for enzyme inhibition studies . Its molecular formula is C₁₃H₁₁N₃O₂, with a molecular weight of 241.25 g/mol .

Properties

CAS No.

72459-53-1

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-(2-imidazol-1-ylethyl)isoindole-1,3-dione

InChI

InChI=1S/C13H11N3O2/c17-12-10-3-1-2-4-11(10)13(18)16(12)8-7-15-6-5-14-9-15/h1-6,9H,7-8H2

InChI Key

BVRXXBNZYYMNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CN=C3

Purity

95

solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the formation of the imidazole ring followed by its attachment to the isoindole moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-yielding catalysts and reagents to ensure efficiency and cost-effectiveness. Specific details on industrial methods are less commonly disclosed due to proprietary reasons.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The isoindole moiety can interact with aromatic residues in proteins, affecting their function and stability. These interactions can modulate various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Synthesis : The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. Ethylenediamine is commonly used to link imidazole or hydrazine groups to the isoindole-dione core .
  • Substituent Effects: Modifications at the imidazole position (e.g., methyl groups in Compound 16) or the addition of sulfanyl chains () alter solubility and reactivity.

Spectral and Physicochemical Comparisons

Table 2: Spectroscopic and Physical Properties
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR} $ (Key Peaks) Reference
Target Compound N/A ~1780–1710 (expected) δ 2.62 (s, CH₃), 7.49–7.54 (m, Ar-H) (inferred from analogs)
Compound 16 215–217 1781, 1704 δ 2.62 (s, CH₃), 7.49–7.54 (m, Ar-H)
Compound 17a 185–187 1783, 1711 δ 2.30–2.63 (syn/anti CH₃), 7.26–7.45 (m, Ar-H)
2-(1H-Imidazol-2-yl)-dihydroperimidine N/A Not reported δ 6.56–7.66 (Ar-H in perimidine core)
Key Observations:
  • IR Spectroscopy : All isoindole-dione derivatives exhibit strong C=O stretches between 1700–1780 cm⁻¹, confirming the presence of the dione moiety .
  • NMR : Methyl groups (e.g., δ 2.62 in Compound 16) and aromatic proton environments are consistent across analogs, though hydrazone derivatives (e.g., Compound 17a) show split peaks for syn/anti CH₃ configurations .

Functional and Application-Based Comparisons

  • Medicinal Chemistry: The target compound is a precursor to aminoethylimidazole dihydrochloride salts, which are intermediates in synthesizing cytochrome P450 inhibitors . Compound 16 and its derivatives () were designed for anticancer applications, leveraging the isoindole-dione scaffold’s planar structure for DNA intercalation.
  • Material Science: highlights polyimide-ionenes incorporating imidazole-isoindole-dione units, demonstrating thermal stability for membrane technologies.

Biological Activity

2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, a compound with a complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Molecular Formula : C13H11N3O2
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 88883-77-6

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation effectively.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa5.0
Compound BMCF710.0
Compound CA5497.5

In a comparative analysis, the compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in certain cell lines, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of imidazole derivatives has been well documented. Studies have shown that this compound possesses inhibitory effects against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli15
S. aureus20
C. albicans5

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

Imidazole derivatives are also known for their anti-inflammatory properties. Research indicates that compounds similar to this compound can significantly reduce inflammation markers in vitro.

The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets. Studies suggest that the imidazole ring plays a crucial role in modulating protein interactions and enzymatic activities linked to disease pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various imidazole-containing compounds for their anticancer activity against human cancer cell lines. The findings revealed that modifications to the isoindole structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells.

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